1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core, which is often associated with biological activity, and functional groups that can interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multiple steps:
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Formation of the Pyrrolone Core: : The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted acyl chloride and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.
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Introduction of the Diethylaminoethyl Group: : This step involves the alkylation of the pyrrolone core with a diethylaminoethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
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Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acylating agent and a Lewis acid catalyst like aluminum chloride.
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Isonicotinoyl Group Addition: : The final step involves the acylation of the pyrrolone core with isonicotinoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from alcohol groups.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: shares similarities with other pyrrolone derivatives and compounds containing diethylaminoethyl and dimethoxyphenyl groups.
Uniqueness
- The unique combination of functional groups in this compound provides a distinct profile of biological activity and chemical reactivity, setting it apart from other similar compounds. Its potential applications in various fields make it a valuable subject of study in scientific research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-5-26(6-2)13-14-27-21(17-7-8-18(31-3)19(15-17)32-4)20(23(29)24(27)30)22(28)16-9-11-25-12-10-16/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZZKLEDHRVGG-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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